molecular formula C26H32N2O3S2 B11343801 N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B11343801
M. Wt: 484.7 g/mol
InChI Key: DJXQXPGGZSPDHL-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane group, a phenyl ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The thiophene-2-sulfonyl group is attached to the phenyl ring via a sulfonylation reaction, using thiophene-2-sulfonyl chloride and a base like pyridine.

    Piperidine Carboxamide Formation: The final step involves the formation of the piperidine-4-carboxamide moiety. This can be achieved by reacting piperidine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties The adamantane group is known for its antiviral activity, and the compound may exhibit similar effects

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane group may disrupt viral replication, while the piperidine moiety could interact with neurotransmitter receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(Adamantan-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide: Similar structure with a piperazine ring instead of piperidine.

    N-(1-Adamantan-1-yl-2-phenyl-ethylidene)-N’-(2,4-dinitro-phenyl)-hydrazine: Contains an adamantane group but differs in the rest of the structure.

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C26H32N2O3S2

Molecular Weight

484.7 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C26H32N2O3S2/c29-25(21-7-9-28(10-8-21)33(30,31)24-2-1-11-32-24)27-23-5-3-22(4-6-23)26-15-18-12-19(16-26)14-20(13-18)17-26/h1-6,11,18-21H,7-10,12-17H2,(H,27,29)

InChI Key

DJXQXPGGZSPDHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C6=CC=CS6

Origin of Product

United States

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